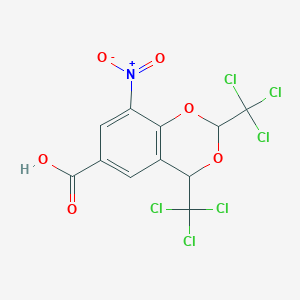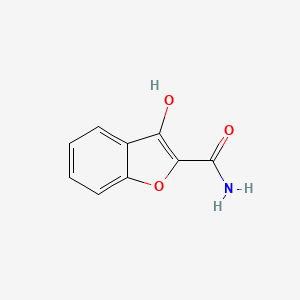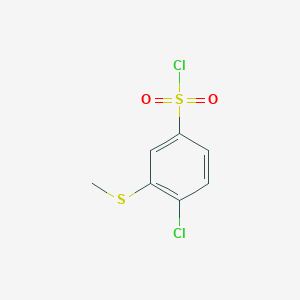
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylsulfanyl group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride can be synthesized through the chlorination of 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzenesulfonyl chlorides.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfides.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The chlorine atom and the sulfonyl chloride group are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but lacks the chlorine and methylsulfanyl substitutions.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a methylsulfanyl group.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methylsulfanyl group
Uniqueness
4-Chloro-3-(methylthio)-1-benzenesulfonyl Chloride is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H6Cl2O2S2 |
|---|---|
Molekulargewicht |
257.2 g/mol |
IUPAC-Name |
4-chloro-3-methylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2S2/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3 |
InChI-Schlüssel |
XOSDVDBUNXVDID-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
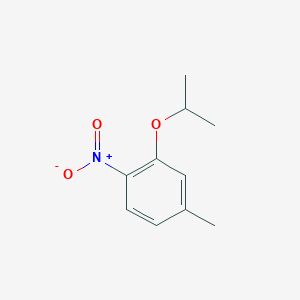
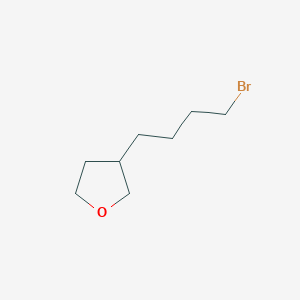
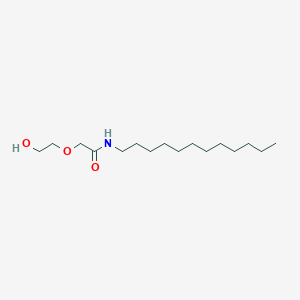
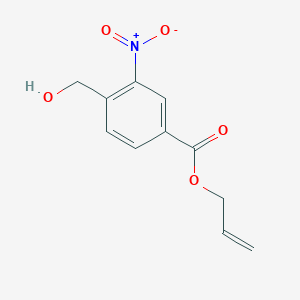
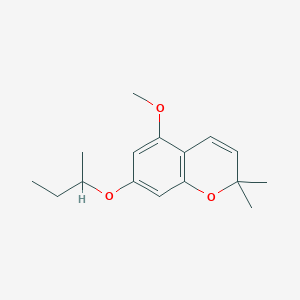
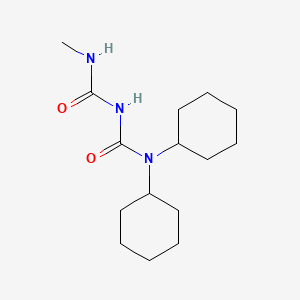


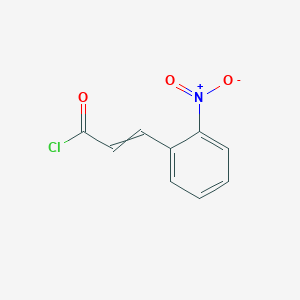
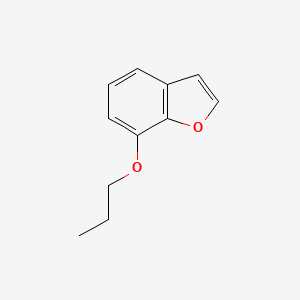
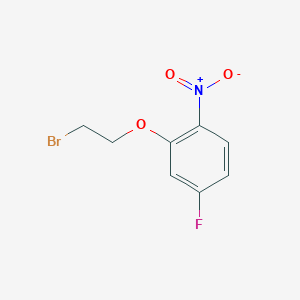
![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8526344.png)
